molecular formula C5H8N2O B13453076 N'-hydroxypent-4-ynimidamide

N'-hydroxypent-4-ynimidamide

Cat. No.: B13453076
M. Wt: 112.13 g/mol
InChI Key: JBKZUZXISCOJCH-UHFFFAOYSA-N
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Description

N’-hydroxypent-4-ynimidamide is a chemical compound with unique properties that make it valuable in various scientific research fields. This compound is characterized by the presence of a hydroxyl group and an imidamide group attached to a pent-4-yne chain. Its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxypent-4-ynimidamide typically involves the reaction of pent-4-yn-1-amine with hydroxylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the formation of the imidamide group. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

In an industrial setting, the production of N’-hydroxypent-4-ynimidamide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and consistent product quality. The use of automated systems for monitoring and controlling the reaction can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxypent-4-ynimidamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as halides for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N’-hydroxypent-4-ynimidamide can yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized products, depending on the nucleophile used .

Scientific Research Applications

N’-hydroxypent-4-ynimidamide has diverse applications in scientific research due to its unique properties. Some of the key applications include:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-hydroxypent-4-ynimidamide involves its interaction with specific molecular targets and pathways. The hydroxyl and imidamide groups allow the compound to form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, making the compound useful for studying and manipulating biological systems.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N’-hydroxypent-4-ynimidamide include:

Uniqueness

N’-hydroxypent-4-ynimidamide is unique due to the combination of its hydroxyl, imidamide, and pent-4-yne groups. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C5H8N2O

Molecular Weight

112.13 g/mol

IUPAC Name

N'-hydroxypent-4-ynimidamide

InChI

InChI=1S/C5H8N2O/c1-2-3-4-5(6)7-8/h1,8H,3-4H2,(H2,6,7)

InChI Key

JBKZUZXISCOJCH-UHFFFAOYSA-N

Isomeric SMILES

C#CCC/C(=N/O)/N

Canonical SMILES

C#CCCC(=NO)N

Origin of Product

United States

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